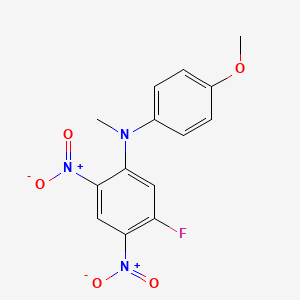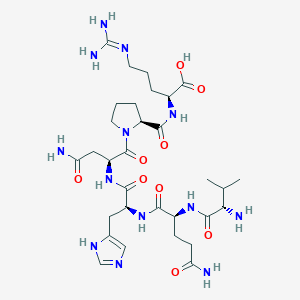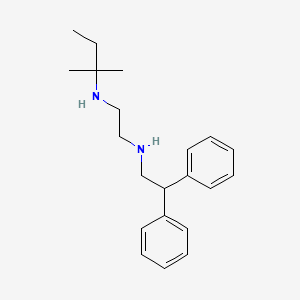
N~1~-(2,2-Diphenylethyl)-N~2~-(2-methylbutan-2-yl)ethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-(2,2-Diphenylethyl)-N~2~-(2-methylbutan-2-yl)ethane-1,2-diamine is an organic compound that belongs to the class of diamines. Diamines are compounds containing two amino groups, which can participate in various chemical reactions and have diverse applications in different fields such as chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2,2-Diphenylethyl)-N~2~-(2-methylbutan-2-yl)ethane-1,2-diamine typically involves the reaction of 2,2-diphenylethylamine with 2-methylbutan-2-ylamine in the presence of a suitable catalyst. The reaction conditions may include:
Temperature: The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Solvent: Common solvents used in the synthesis include ethanol, methanol, or other polar solvents.
Catalyst: Acidic or basic catalysts may be used to promote the reaction.
Industrial Production Methods
In an industrial setting, the production of N1-(2,2-Diphenylethyl)-N~2~-(2-methylbutan-2-yl)ethane-1,2-diamine may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques such as distillation or chromatography may be employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N~1~-(2,2-Diphenylethyl)-N~2~-(2-methylbutan-2-yl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or other oxidation products.
Reduction: Reduction reactions may lead to the formation of secondary or tertiary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution Reagents: Halogenated compounds or other electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction may produce secondary or tertiary amines.
Applications De Recherche Scientifique
N~1~-(2,2-Diphenylethyl)-N~2~-(2-methylbutan-2-yl)ethane-1,2-diamine has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May be used in the study of enzyme interactions or as a ligand in biochemical assays.
Industry: Utilized in the production of polymers, resins, or other industrial chemicals.
Mécanisme D'action
The mechanism of action of N1-(2,2-Diphenylethyl)-N~2~-(2-methylbutan-2-yl)ethane-1,2-diamine involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds or coordinate with metal ions, influencing various biochemical pathways. The exact mechanism depends on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N~1~-(2,2-Diphenylethyl)-N~2~-(2-methylpropyl)ethane-1,2-diamine
- N~1~-(2,2-Diphenylethyl)-N~2~-(2-ethylbutan-2-yl)ethane-1,2-diamine
Uniqueness
N~1~-(2,2-Diphenylethyl)-N~2~-(2-methylbutan-2-yl)ethane-1,2-diamine is unique due to its specific structural features, such as the presence of both 2,2-diphenylethyl and 2-methylbutan-2-yl groups. These structural elements may confer distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill.
Propriétés
Numéro CAS |
627520-23-4 |
|---|---|
Formule moléculaire |
C21H30N2 |
Poids moléculaire |
310.5 g/mol |
Nom IUPAC |
N-(2,2-diphenylethyl)-N'-(2-methylbutan-2-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C21H30N2/c1-4-21(2,3)23-16-15-22-17-20(18-11-7-5-8-12-18)19-13-9-6-10-14-19/h5-14,20,22-23H,4,15-17H2,1-3H3 |
Clé InChI |
HXAYSZFCAQPYLQ-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(C)NCCNCC(C1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(Oxiran-2-yl)methyl]-N,N-dipropylpropan-1-aminium chloride](/img/structure/B14240123.png)
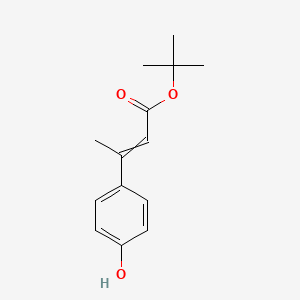
![9-Borabicyclo[3.3.1]nonane, 9-(4-bromobutyl)-](/img/structure/B14240134.png)



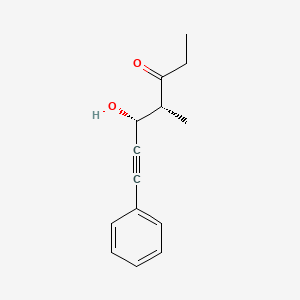
![1H-Indole-3-carboxaldehyde, 5-butyl-2-[4-(trifluoromethyl)phenyl]-](/img/structure/B14240167.png)
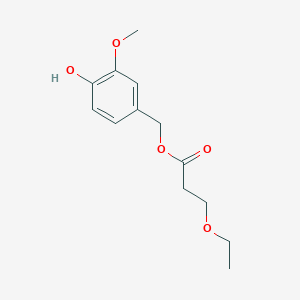
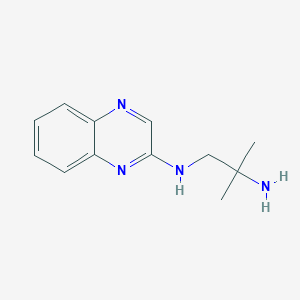
![1-[1-(Pentyloxy)ethyl]pyrrolidin-2-one](/img/structure/B14240196.png)
